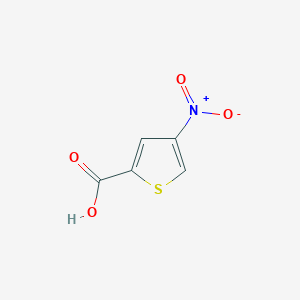

4-硝基-2-噻吩甲酸

描述

4-Nitro-2-thiophenecarboxylic acid is a chemical compound belonging to the class of organic compounds known as thiophenes. It has various applications in chemical synthesis and materials science.

Synthesis Analysis

- Xue et al. (2015) synthesized a derivative of thiophene-2,5-dicarboxylic acid, 3-nitro-thiophene-2,5-dicarboxylic acid (H2ntdc), which is structurally related to 4-nitro-thiophene-2-carboxylic acid (Xue, L., Li, Z., Ma, L., & Wang, L., 2015).

Molecular Structure Analysis

- The structural analysis of the synthesized compounds in the study by Xue et al. (2015) reveals various dimensional networks and hydrogen-bonded architectures, providing insights into the molecular structure of related compounds (Xue, L., et al., 2015).

Chemical Reactions and Properties

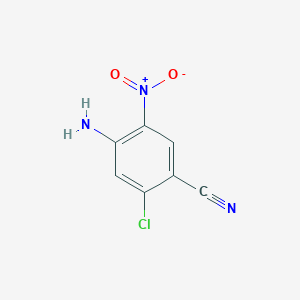

- Androsov and Neckers (2007) explored the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring opening to produce intermediates reacting with nucleophiles, forming esters or amides related to the aryl-substituted thioacetic acid. This is relevant to the chemical behavior of 4-nitro-2-thiophenecarboxylic acid and its derivatives (Androsov, D. A., & Neckers, D., 2007).

Physical Properties Analysis

- Brown et al. (1969) conducted a study on nitration of benzo[b]thiophen-3-carboxylic acid, which is closely related to 4-nitro-2-thiophenecarboxylic acid. The study provides insights into the physical properties of the nitro derivatives of thiophenecarboxylic acids (Brown, I., Reid, S. T., et al., 1969).

Chemical Properties Analysis

- Srinivasan et al. (2016) explored the synthesis and properties of salts of 4-nitrophenylacetic acid, a compound structurally similar to 4-nitro-2-thiophenecarboxylic acid. The study provides valuable information on the chemical properties, including reactivity and stability, of related nitro-functionalized compounds (Srinivasan, B. R., Dhavskar, K. T., & Näther, C., 2016).

科学研究应用

1. Reductive Acetylation

- Summary of Application: The 4-Nitro-2-thiophenecarboxylic acid is used in the process of reductive acetylation of nitrocarboxylic acids of the thiophene and furan series or their esters .

- Methods of Application: The corresponding 4-acetylamino-2-thiophenecarboxylic acids or their esters were produced by the action of reduced iron on solutions of 4-nitro-2-thiophenecarboxylic acid, its derivatives, or their esters in a mixture of acetic acid and acetic anhydride .

- Results or Outcomes: The process results in the formation of 4-acetylamino-2-thiophenecarboxylic acids or their esters .

2. Crystal Structure Analysis

- Summary of Application: The crystal structure of 4-nitro-thiophene-2-carboxylic acid is analyzed for various purposes .

- Methods of Application: The crystal structure is analyzed using X-ray diffraction techniques .

- Results or Outcomes: The analysis provides detailed information about the atomic coordinates and displacement parameters .

3. Reductive Desulfuration

- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used in the process of reductive desulfuration .

- Methods of Application: The process involves several variants of reductive desulfuration of 5-nitro-2-thiophenecarboxylic acid and 4-nitro-5-ethyl-2-thiophenecarboxylic acid .

- Results or Outcomes: The maximum yields of δ-aminovaleric and γ-aminoenanthic acid were 31% and 72%, respectively .

4. Gas Chromatography

- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used as a standard in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

- Methods of Application: The compound is vaporized and carried by an inert gas through a column. The retention time of the compound is measured and used for identification and quantification purposes .

- Results or Outcomes: The retention index for 4-Nitro-2-thiophenecarboxylic acid on a 5% Phenyl methyl siloxane column is 2088 .

5. Synthesis of Pharmaceutical Compounds

- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used as an intermediate in the synthesis of pharmaceutical compounds .

- Methods of Application: The specific methods of application can vary widely depending on the particular pharmaceutical compound being synthesized .

- Results or Outcomes: The outcomes also vary widely, but the compound is utilized in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .

6. Production of Suprofen

- Summary of Application: Thiophene-2-carboxylic acid, which can be produced from 4-Nitro-2-thiophenecarboxylic acid, is used in the production of Suprofen .

- Methods of Application: The specific methods of application can vary, but typically involve a series of organic reactions .

- Results or Outcomes: Suprofen is the active ingredient in some eye drops .

7. Standard in Gas Chromatography

- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used as a standard in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

- Methods of Application: The compound is vaporized and carried by an inert gas through a column. The retention time of the compound is measured and used for identification and quantification purposes .

- Results or Outcomes: The retention index for 4-Nitro-2-thiophenecarboxylic acid on a 5% Phenyl methyl siloxane column is 2088 .

8. Biochemical for Proteomics Research

- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used as a biochemical for proteomics research .

- Methods of Application: The specific methods of application can vary widely depending on the particular research being conducted .

- Results or Outcomes: The outcomes also vary widely, but the compound is utilized in various proteomics research .

9. Preparation of Hetaryl Ureas

- Summary of Application: 4-Nitro-2-thiophenecarboxylic acid is used in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .

- Methods of Application: The specific methods of application can vary, but typically involve a series of organic reactions .

- Results or Outcomes: The outcomes also vary widely, but the compound is utilized in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .

安全和危害

4-Nitro-2-thiophenecarboxylic acid is classified as a warning hazard under the GHS classification . It may cause skin irritation and serious eye irritation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention if necessary . It should be handled with gloves and protective clothing .

属性

IUPAC Name |

4-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHKHACZQDMGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296383 | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-thiophenecarboxylic acid | |

CAS RN |

13138-70-0 | |

| Record name | 13138-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

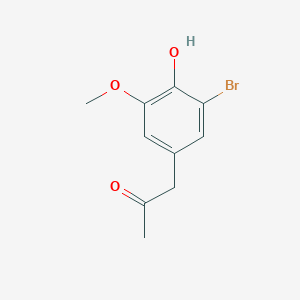

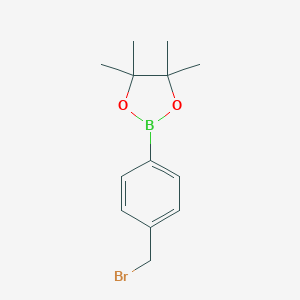

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)